molecular formula C8H17NO3 B2637117 (R)-3-Amino-4-(tert-butoxy)butanoic acid CAS No. 1956437-97-0

(R)-3-Amino-4-(tert-butoxy)butanoic acid

Cat. No.: B2637117
CAS No.: 1956437-97-0
M. Wt: 175.228
InChI Key: JPWXPSWESBCLDA-ZCFIWIBFSA-N
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Description

®-3-Amino-4-(tert-butoxy)butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a tert-butoxy group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(tert-butoxy)butanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .

Industrial Production Methods

Industrial production of ®-3-Amino-4-(tert-butoxy)butanoic acid often employs asymmetric hydrogenation and stereoselective Hofmann rearrangement as key steps. These methods ensure the chiral purity of the product, which is crucial for its applications in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Amino-4-(tert-butoxy)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(tert-butoxy)butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(tert-butoxy)butanoic acid is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and biological activity. Its use as a protected amino acid makes it particularly valuable in peptide synthesis and pharmaceutical research .

Properties

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXPSWESBCLDA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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